Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate
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Overview
Description
MV1 is a small molecule that acts as an antagonist of the inhibitor of apoptosis proteins (IAPs). It is primarily used in scientific research to study apoptosis, a genetically regulated process of cell death crucial for cellular homeostasis. MV1 binds to IAPs, leading to the degradation of these proteins and promoting apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MV1 involves several steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Formation of Metal-Carbon Bonds: Using reactions such as metal displacement, metathesis, and hydrometallation.
Oxidation and Reduction Reactions: These are used to introduce functional groups necessary for the biological activity of the compound.
Industrial Production Methods
Industrial production of MV1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
MV1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.
Scientific Research Applications
MV1 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of apoptosis and the role of IAPs in cell death.
Biology: Helps in understanding the cellular pathways involved in apoptosis and the regulation of cell death.
Medicine: Investigated for its potential use in cancer therapy by promoting the death of cancer cells.
Industry: Used in the development of new therapeutic agents targeting apoptosis pathways.
Mechanism of Action
MV1 exerts its effects by binding to IAPs, leading to their degradation. This process involves the following steps:
Binding to IAPs: MV1 binds to the baculovirus IAP repeat (BIR) domains of IAPs.
Protein Degradation: The binding of MV1 to IAPs leads to their ubiquitination and subsequent degradation by the proteasome.
Promotion of Apoptosis: The degradation of IAPs removes their inhibitory effect on caspases, leading to the activation of these proteases and the promotion of apoptosis.
Comparison with Similar Compounds
Similar Compounds
BV6: Another IAP antagonist that is more potent than MV1 in cellular assays.
SMAC Mimetics: Compounds that mimic the activity of the second mitochondria-derived activator of caspases (SMAC) and promote apoptosis by antagonizing IAPs.
Uniqueness of MV1
MV1 is unique in its specific binding to IAPs and its ability to promote the degradation of these proteins. This makes it a valuable tool in scientific research for studying apoptosis and developing new cancer therapies .
Properties
IUPAC Name |
methyl 2-[[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O5/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPZYAHONNHULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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